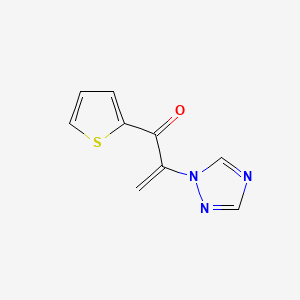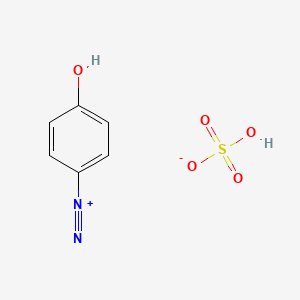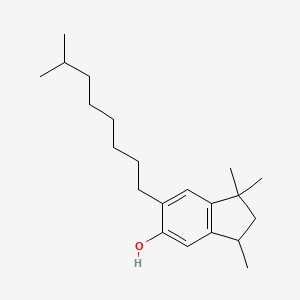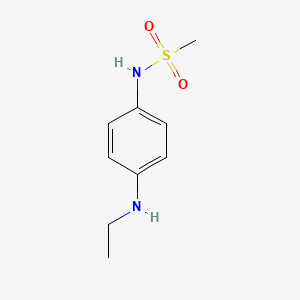
o-(Isopentyloxy)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(Isopentyloxy)anisole: is an organic compound with the molecular formula C12H18O2 It is a derivative of anisole, where the methoxy group is substituted with an isopentyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Etherification Method: One common method to synthesize o-(Isopentyloxy)anisole involves the etherification of anisole with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Catalytic Methods: Another approach involves the use of catalysts such as palladium on carbon (Pd/C) to facilitate the coupling of anisole with isopentyl alcohol under hydrogenation conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale etherification processes using continuous flow reactors to ensure high yield and purity. The use of advanced separation techniques like distillation and chromatography is essential to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: o-(Isopentyloxy)anisole can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group directs incoming electrophiles to the ortho and para positions. Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of anisaldehyde or anisone derivatives.
Reduction: Formation of isopentyloxybenzyl alcohol.
Substitution: Formation of ortho- or para-substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a precursor for the preparation of various aromatic compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
- Utilized in the manufacture of fragrances and flavoring agents due to its pleasant aromatic properties.
- Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of o-(Isopentyloxy)anisole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, it may inhibit or activate certain enzymes, leading to antimicrobial effects. The isopentyloxy group can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and improving its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Anisole (Methoxybenzene): The parent compound with a methoxy group instead of an isopentyloxy group.
Thioanisole (Methoxythiobenzene): Similar structure with a sulfur atom replacing the oxygen in the methoxy group.
Selenoanisole (Methoxyselenobenzene): Similar structure with a selenium atom replacing the oxygen in the methoxy group.
Uniqueness:
- The presence of the isopentyloxy group in o-(Isopentyloxy)anisole imparts unique chemical and physical properties compared to its analogs. This group increases the compound’s hydrophobicity and can influence its reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
94291-49-3 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1-methoxy-2-(3-methylbutoxy)benzene |
InChI |
InChI=1S/C12H18O2/c1-10(2)8-9-14-12-7-5-4-6-11(12)13-3/h4-7,10H,8-9H2,1-3H3 |
InChI-Schlüssel |
XKBYPOKPAZUNSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)












![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
